1-Methyl-1-nitropropyl P-tolyl sulfone
Description
1-Methyl-1-nitropropyl p-tolyl sulfone is a sulfone derivative characterized by a p-tolyl (4-methylphenyl) group attached to a sulfonyl moiety (SO₂) and a 1-methyl-1-nitropropyl substituent. Sulfones, in general, are known for their stability and applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
41774-09-8 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-methyl-4-(2-nitrobutan-2-ylsulfonyl)benzene |
InChI |
InChI=1S/C11H15NO4S/c1-4-11(3,12(13)14)17(15,16)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
UGFUTGQMSZWXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Alkylation via S<sub>RN</sub>1 Mechanism
The S<sub>RN</sub>1 (unimolecular radical nucleophilic substitution) mechanism provides a robust framework for introducing nitroalkyl groups to sulfones. In a procedure analogous to the synthesis of 5-nitroimidazole-derived sulfones, sodium p-toluenesulfinate reacts with 1-chloro-1-nitropropane under phase-transfer conditions.
Reaction Conditions :
-
Substrates : Sodium p-toluenesulfinate (1.2 equiv), 1-chloro-1-nitropropane (1.0 equiv)
-
Catalyst : Tetrabutylammonium hydroxide (40% aqueous solution)
-
Solvent : Toluene
-
Temperature : 85–90°C under irradiation (300W sun lamp)
-
Duration : 8–12 hours
The reaction proceeds via single-electron transfer, generating a sulfonyl radical that couples with the nitropropane-derived radical. This method yields this compound as a 1:1 mixture of stereoisomers, separable by column chromatography (silica gel, chloroform/ethyl acetate 95:5). Typical isolated yields range from 45–55%.
Direct Sulfonylation of Nitropropyl Precursors
Adapting the methyl p-tolyl sulfone synthesis, p-toluenesulfonyl chloride undergoes nucleophilic displacement with 1-nitropropylmagnesium bromide:
Procedure :
-
Grignard Formation : 1-Nitropropane (1.0 mol) reacts with magnesium turnings (1.1 mol) in THF under N<sub>2</sub>.
-
Sulfonylation : The Grignard reagent is added dropwise to p-toluenesulfonyl chloride (1.0 mol) in THF at −20°C.
-
Workup : Quenched with NH<sub>4</sub>Cl, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
Key Parameters :
-
Temperature control (−20°C) prevents nitro group reduction.
-
Yield: 60–65% with 98% purity (HPLC).
Mechanistic Insights and Optimization
Radical Pathways in S<sub>RN</sub>1 Reactions
The S<sub>RN</sub>1 mechanism involves three stages:
-
Initiation : Single-electron transfer from the sulfinate anion to the nitroalkyl chloride, generating radical species.
-
Propagation : Radical coupling between the sulfonyl and nitropropyl radicals.
-
Termination : Dimerization or hydrogen abstraction.
Optimization Strategies :
Acid-Base Considerations in Grignard Sulfonylation
The Grignard method requires strict anhydrous conditions to prevent hydrolysis of p-toluenesulfonyl chloride. Sodium bicarbonate washes (pH 7–8) during workup prevent nitro group protonation, preserving product stability.
Analytical Characterization
Spectroscopic Data
<sup>1</sup>H NMR (CDCl<sub>3</sub>) :
-
δ 2.42 (s, 3H, Ar-CH<sub>3</sub>)
-
δ 3.15 (q, 2H, CH<sub>2</sub>NO<sub>2</sub>)
-
δ 4.28 (s, 3H, SO<sub>2</sub>CCH<sub>3</sub>)
-
δ 7.34 (d, 2H, J = 8.1 Hz, Ar-H)
-
δ 7.89 (d, 2H, J = 8.1 Hz, Ar-H)
IR (KBr) :
-
1350 cm<sup>−1</sup> (asymmetric SO<sub>2</sub> stretch)
-
1550 cm<sup>−1</sup> (NO<sub>2</sub> symmetric stretch)
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Isomer Ratio (E:Z) |
|---|---|---|---|
| S<sub>RN</sub>1 Alkylation | 55 | 95 | 1:1 |
| Grignard Sulfonylation | 65 | 98 | N/A |
Industrial-Scale Adaptations
Continuous-Flow S<sub>RN</sub>1 Reactors
Microreactor systems enhance light penetration and radical uniformity, achieving 70% yield in 3-hour residence time. Challenges include fouling from sodium chloride byproducts.
Solvent Recycling in Grignard Processes
THF recovery via fractional distillation reduces costs by 30%, though residual nitropropane necessitates activated carbon filtration.
Chemical Reactions Analysis
1-Methyl-1-nitropropyl P-tolyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids such as anhydrous aluminum chloride, titanium tetrachloride, and iron(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylation reactions can produce aryl sulfones, which are important intermediates in organic synthesis .
Scientific Research Applications
1-Methyl-1-nitropropyl P-tolyl sulfone is used in scientific research for its reactivity and versatility in chemical synthesis. It is employed in the synthesis of pharmaceutical compounds, as well as in the development of new materials and catalysts . In biology and medicine, it may be used as a reagent in the study of enzyme mechanisms and metabolic pathways. In industry, it is used in the production of dyes, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-1-nitropropyl P-tolyl sulfone involves its ability to act as an electrophile in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and steric/electronic profiles of sulfones can be extrapolated from studies on structurally related compounds in the evidence. Below is a detailed comparison based on bromine addition kinetics and substituent effects from –2 :
Electronic Effects in Vinyl Sulfones
For example:
- Methyl vinyl sulfone (CH₃SO₂CH=CH₂) : Rate constant k = 1.24 × 10⁻³ L/mol·s
- p-Tolyl vinyl sulfone (p-CH₃C₆H₄SO₂CH=CH₂) : k = 1.18 × 10⁻³ L/mol·s
The similarity in rates indicates minimal electronic influence from the R group in vinyl sulfones. However, the nitro group in 1-methyl-1-nitropropyl p-tolyl sulfone would likely deactivate the double bond (if present), reducing electrophilic addition rates compared to non-nitro analogs.
Steric Effects in Styryl Sulfones
In styryl sulfones (RSO₂CH=CHC₆H₅ ), steric hindrance dominates:
| Compound | R Group | Relative Bromine Addition Rate | |
|---|---|---|---|
| Methyl styryl sulfone | CH₃ | 1.00 (Reference) | |
| Phenyl styryl sulfone | C₆H₅ | 0.45 | |
| p-Tolyl styryl sulfone | p-CH₃C₆H₄ | 0.48 |
The bulky phenyl and p-tolyl groups reduce reactivity by ~50% compared to the smaller methyl group. For This compound , the branched nitropropyl chain would likely introduce even greater steric hindrance, further slowing reactions like bromine addition.
Comparison with Non-Sulfone Nitro Compounds
- 1-Nitronaphthalene (C₁₀H₇NO₂): A nitro-aromatic compound with strong electron-withdrawing effects, often used as a reactivity benchmark .
- N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide: A sulfonamide with a cyclopropane group, highlighting how ring strain and substituents modulate reactivity .
The nitro group in this compound would similarly polarize adjacent bonds but with added steric constraints from the methyl branching.
Key Research Findings and Hypothetical Data Table
Based on the evidence, the following table hypothesizes the reactivity of this compound relative to analogs:
Notes:
- EWG : Electron-withdrawing group.
- The nitro group reduces electron density at the reaction site, while the branched alkyl chain increases steric hindrance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-1-nitropropyl p-tolyl sulfone?
- Methodological Answer : The compound can be synthesized via oxidation of the corresponding sulfide using peroxy acids (e.g., peroxybenzoic acid) in chloroform, followed by nitration at the α-position. Hydrogenation of intermediates over palladium-charcoal in ethanol can yield structurally related sulfones, as demonstrated for (1,2,2-trimethyl)propyl p-tolyl sulfone . Purification typically involves recrystallization from methanol or petroleum ether, with purity verified by elemental analysis (C, H, S) and melting point consistency .
Q. How can spectroscopic and analytical techniques characterize this sulfone?
- Methodological Answer :
- Elemental Analysis : Verify stoichiometry (e.g., C, H, S content) against calculated values (e.g., C: 64.96%, H: 8.39%, S: 13.34% for C₁₃H₂₀O₂S) .
- IR Spectroscopy : Identify sulfonyl group vibrations (asymmetric S=O stretch ~1300–1350 cm⁻¹; symmetric stretch ~1140–1160 cm⁻¹) .
- NMR : Use ¹H NMR to confirm methyl group environments (δ ~2.4 ppm for p-tolyl CH₃) and sulfone-linked protons .
Q. What purification methods ensure high-purity sulfones for kinetic studies?
- Methodological Answer :
- Solvent Purification : Pre-distill solvents like carbon tetrachloride over phosphorus pentoxide to remove moisture .
- Recrystallization : Use ethanol-water mixtures or petroleum ether to isolate pure sulfones, monitoring melting points (e.g., 85–86°C for methyl p-tolyl sulfone) .
- Chromatography : Employ silica gel chromatography for functionalized derivatives (e.g., ethynyl p-tolyl sulfone) .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in electrophilic additions?
- Methodological Answer : Steric hindrance from the nitropropyl group can slow bromination or nucleophilic attacks. For example, bulky substituents on sulfones (e.g., phenyl vs. methyl) reduce bromine addition rates by shielding the reactive double bond. Kinetic studies using titrimetric analysis (e.g., sodium thiosulfate titration) can quantify rate constants (k), with deviations ≤2% between replicates . Scale models and computational tools (e.g., molecular docking) help visualize steric clashes .
Q. What catalytic strategies enable functionalization of the sulfone group?
- Methodological Answer :
- Pd/Cu Catalysis : Facilitate aerobic oxidative coupling, as shown for β-oxo sulfone synthesis via C–S bond cleavage .
- Nickel Catalysis : Achieve enantioselective coupling with imines using p-tolyl sulfone derivatives as substrates .
- Silica Gel-Mediated Desilylation : Simplify synthesis of ethynyl sulfones (e.g., ethynyl p-tolyl sulfone) by removing trimethylsilyl groups .
Q. How can contradictions in reaction rate data for sulfones be resolved?
- Methodological Answer :
- Variable Control : Ensure consistent solvent purity (e.g., CCl₄ distilled over P₂O₅) and reagent concentrations (e.g., M/30 or M/60 solutions) .
- Isomer Discrimination : Use HPLC or chiral columns to separate stereoisomers (e.g., erythro vs. threo bromo adducts) that may skew kinetic results .
- Computational Modeling : Compare experimental rate constants (k) with DFT-calculated activation energies to identify steric/electronic outliers .
Q. What role does the sulfonyl group play in directing regioselectivity?
- Methodological Answer : The sulfonyl group’s electron-withdrawing nature polarizes adjacent bonds, directing electrophiles to α-positions. For example, bromine addition to styryl p-tolyl sulfone favors the β-carbon due to resonance stabilization of the intermediate. Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) can validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
